![molecular formula C15H10FN3O3S2 B2652293 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide CAS No. 868237-79-0](/img/structure/B2652293.png)
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide
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Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H10FN3O3S2 and its molecular weight is 363.38. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
(Mehendale-Munj, Ghosh, & Ramaa, 2011) explored the synthesis and evaluation of thiazolidinedione ring-containing molecules with a focus on their hypoglycemic activity and cholesterol and triglyceride lowering effects. Their study involved novel compounds and showed significant reduction in blood glucose, cholesterol, and triglyceride levels.
Antibacterial Activity
(Trotsko et al., 2018) conducted a study on the synthesis of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These compounds demonstrated antibacterial activity, particularly against Gram-positive bacterial strains.
Antimicrobial and Antifungal Activity
(Abd Alhameed et al., 2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their antimicrobial and antifungal activities. The results indicated weak to moderate antibacterial and antifungal activities, with one compound showing notable antibacterial activity against Gram-positive bacteria.
Anticancer Activity
(Refaat, 2010) synthesized various series of benzimidazole derivatives, including thiazolidin-2-ylidene, and evaluated them for their anticancer activity against different human carcinoma cell lines. All tested compounds exhibited antitumor activity, indicating their potential as anticancer agents.
Anti-Inflammatory and Analgesic Activities
(Khalifa & Abdelbaky, 2008) studied the synthesis of imidazolyl acetic acid derivatives, including thiazolidinone derivatives, and assessed their anti-inflammatory and analgesic activities. The study found that some compounds exhibited maximum anti-inflammatory activity and effective analgesic properties.
Anticonvulsant Agents
(Mishchenko et al., 2020) synthesized thiazole-bearing 4-thiazolidinones and evaluated their anticonvulsant properties. Several compounds demonstrated excellent anticonvulsant activity in different models, providing a basis for further study of these compounds as anticonvulsant agents.
Anti-Inflammatory Drugs Design
(Golota et al., 2015) focused on designing new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core. Their research led to the synthesis of several compounds with demonstrated anti-exudative activity, identifying a lead compound with potential for further study.
Antioxidant Properties
(Lelyukh et al., 2021) synthesized novel compounds with antioxidant activity. One compound, in particular, showed efficient radical scavenging ability, comparable to ascorbic acid, indicating its potential as an antioxidant agent.
properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNCCFTZWNDMKG-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide |
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